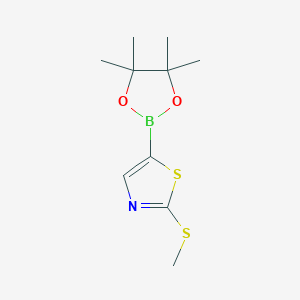

2-(Methylthio)thiazole-5-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-12-8(15-5)16-7/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGOIJMFZHZANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(Methylthio)thiazole with a boronic acid derivative under suitable conditions. One common method is the palladium-catalyzed borylation of 2-(Methylthio)thiazole using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene), in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(Methylthio)thiazole-5-boronic acid pinacol ester are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), and bases (e.g., K2CO3, NaOH).

Protodeboronation: Reagents such as acids (e.g., HCl) or specific catalysts are used under mild conditions.

Major Products

Scientific Research Applications

2-(Methylthio)thiazole-5-boronic acid pinacol ester is an organoboron compound with the molecular formula . It is a boronic ester derivative of thiazole, featuring a methylthio group at the 2-position and a boronic acid pinacol ester at the 5-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

2-(Methylthio)thiazole-5-boronic acid pinacol ester has several applications in scientific research:

- Chemistry It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

- Biology The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

- Medicine It may serve as an intermediate in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).

- Industry The compound can be used in the production of materials with specific properties, such as polymers or electronic materials.

Chemical Reactions

2-(Methylthio)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions:

- Suzuki-Miyaura Coupling This is the most prominent reaction involving this compound.

- Protodeboronation This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.

Suzuki-Miyaura Coupling Common reagents include aryl or vinyl halides, palladium catalysts (e.g., , ), and bases (e.g., , ).

Protodeboronation Reagents such as acids (e.g., ) or specific catalysts are used under mild conditions.

2-(Methylthio)thiazole-5-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In particular, this compound has been tested against various bacterial strains. A study demonstrated that modifications in the thiazole structure could enhance its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a structure-activity relationship (SAR) study revealed that modifications at the 5-position of the thiazole ring significantly impacted the cytotoxicity against cancer cell lines, including HeLa and MCF-7 cells.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells, such as:

- Enzyme Inhibition The compound may act as an inhibitor for various enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

- Cell Cycle Arrest Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, promoting apoptosis.

Mechanism of Action

The mechanism of action of 2-(Methylthio)thiazole-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

- Electron-Donating vs.

- Steric Considerations : Bulky substituents (e.g., cyclohexyloxy in ) hinder coupling efficiency but improve metabolic stability. In contrast, smaller groups like methylpiperazinyl maintain reactivity while enhancing aqueous solubility via protonation.

- Lipophilicity : Sulfur-containing substituents (e.g., -SMe, methylthio) increase logP values, favoring blood-brain barrier penetration in CNS drug candidates .

Purity and Industrial Relevance

Biological Activity

2-(Methylthio)thiazole-5-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural features:

- Molecular Formula : C10H16BNO2S

- Molecular Weight : 225.21 g/mol

- IUPAC Name : 2-(Methylthio)-5-boronic acid pinacol ester thiazole

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In particular, 2-(Methylthio)thiazole-5-boronic acid pinacol ester has been tested against various bacterial strains. A study demonstrated that modifications in the thiazole structure could enhance its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a structure-activity relationship (SAR) study revealed that modifications at the 5-position of the thiazole ring significantly impacted the cytotoxicity against cancer cell lines, including HeLa and MCF-7 cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Methylthio)thiazole-5-boronic acid pinacol ester | HeLa | 15.3 | |

| 2-(Methylthio)thiazole-5-boronic acid pinacol ester | MCF-7 | 12.8 |

The proposed mechanism of action for 2-(Methylthio)thiazole-5-boronic acid pinacol ester involves its interaction with specific molecular targets within cells, such as:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies

-

Antimalarial Activity

A series of thiazole derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The results indicated that certain modifications led to enhanced potency while maintaining low cytotoxicity in human liver cells (HepG2). The study concluded that incorporating electron-withdrawing groups at specific positions on the thiazole ring significantly improved antimalarial efficacy. -

Leishmanicidal Activity

Another study focused on the leishmanicidal properties of thiazole derivatives, including 2-(Methylthio)thiazole-5-boronic acid pinacol ester. The findings revealed that this compound exhibited significant activity against Leishmania species, with alterations in the side chains affecting its potency. The treated parasites showed notable ultrastructural changes indicative of cell death.

Q & A

Q. What are the key considerations for synthesizing 2-(methylthio)thiazole-5-boronic acid pinacol ester with high purity?

The synthesis typically involves multi-step protocols under inert atmospheres to prevent oxidation. For example, boronic ester formation requires temperature control (e.g., −78°C for lithiation steps) and anhydrous conditions. Purification via column chromatography or recrystallization is critical to achieve >95% purity, as residual reagents (e.g., unreacted boronic acids) can interfere with downstream coupling reactions .

Q. How does pH influence the stability of this compound in aqueous environments?

Boronic acid pinacol esters hydrolyze in water, with rates dependent on pH. At physiological pH (7.4), hydrolysis follows first-order kinetics, but acidic conditions (pH <4) accelerate decomposition. Substituents like the methylthio group in the thiazole ring may stabilize the ester by steric hindrance, delaying hydrolysis .

Q. What analytical methods are recommended for characterizing this compound?

Use a combination of -NMR (to confirm aromatic protons and pinacol methyl groups), -NMR (to verify boronic ester integrity), and LC-MS (for purity assessment). Infrared spectroscopy (IR) can identify ester carbonyl stretches (~1700 cm) .

Advanced Research Questions

Q. How does the methylthio substituent affect Suzuki-Miyaura cross-coupling efficiency?

The methylthio group can act as a directing group, enhancing regioselectivity during coupling. However, its electron-withdrawing nature may reduce reactivity with electron-deficient aryl halides. Optimization of palladium catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) is required to balance steric and electronic effects .

Q. What strategies mitigate contradictions in hydrolysis data between in vitro and cellular studies?

Discrepancies often arise from intracellular glutathione or protein binding, which stabilize the ester. To resolve this, conduct parallel experiments in buffered solutions (pH 7.4) and cell lysates. Quantify hydrolysis products via HPLC and correlate with cellular uptake kinetics .

Q. How can this compound be integrated into polymer-based drug delivery systems?

The boronic ester can serve as a responsive linker in pH-sensitive polymers. For example, copolymerization with styrene derivatives via RAFT polymerization produces amphiphilic block copolymers. Hydrolysis under acidic conditions (e.g., tumor microenvironments) releases the active thiazole moiety .

Q. What are the challenges in using this compound for neutron capture therapy (NCT) applications?

While boronic esters are promising boron carriers for NCT, the methylthio-thiazole group may reduce boron content per molecule (~5-7% by mass). Structural analogs with higher boron density (e.g., incorporating multiple boronic esters) are under investigation, though synthetic complexity increases .

Methodological Guidelines

- Storage: Store at −20°C under inert gas (e.g., argon) to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Solubility: Use THF or DMSO for stock solutions; dilute in aqueous buffers immediately before use to minimize pre-hydrolysis .

- Safety: Handle with nitrile gloves due to potential skin irritation. Hydrolysis products (e.g., boronic acids) require proper waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.